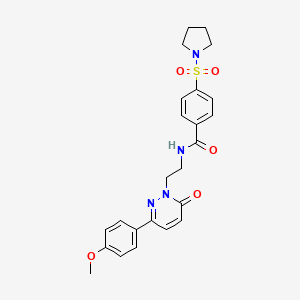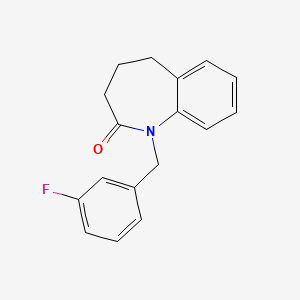![molecular formula C14H11Cl2NOS B2571767 N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide CAS No. 339097-81-3](/img/structure/B2571767.png)
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Environmental Impact of Chlorophenyl Compounds
Chlorophenols, including compounds related to "N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide," have been assessed for their environmental impact, particularly on the aquatic environment. These studies evaluate the moderate toxicity of chlorophenols to mammalian and aquatic life, their persistence in the environment depending on microbial degradation capabilities, and their low bioaccumulation potential despite their strong organoleptic effects (Krijgsheld & Gen, 1986).
Synthetic Organic Chemistry
Research in synthetic organic chemistry has led to the development of chemoselective N-acylation reagents, including compounds related to chlorophenyl sulfanyl acetamide. These developments are critical for creating more efficient and selective synthetic pathways in organic chemistry, with applications in the synthesis of various pharmaceuticals and chemicals (Kondo & Murakami, 2001).
Degradation Mechanisms
Studies have also focused on the degradation mechanisms of chlorinated phenols, highlighting the role of zero-valent iron and bimetallic systems in dechlorinating these compounds efficiently. This research is significant for environmental remediation efforts, offering potential methods for reducing the impact of chlorophenyl compounds on ecosystems (Gunawardana, Singhal, & Swedlund, 2011).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(3-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS/c15-10-4-3-5-11(8-10)19-9-14(18)17-13-7-2-1-6-12(13)16/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIABWTSKODHWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

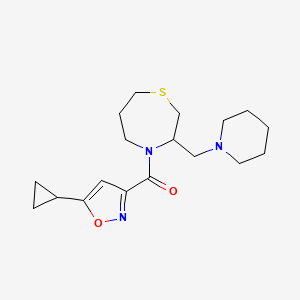
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2571686.png)
![4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2571688.png)

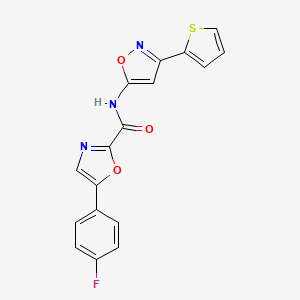

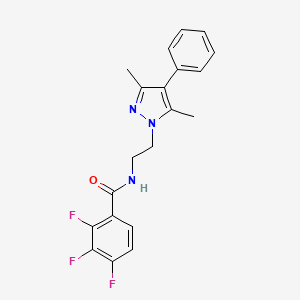

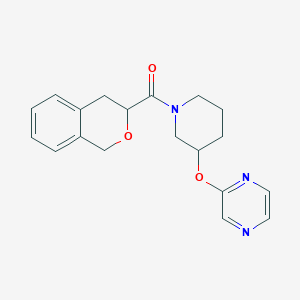
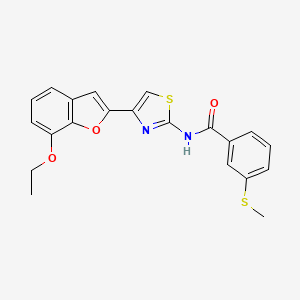

![N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B2571704.png)
